molecular formula (C2-H4-O)MULT-C15-H24-O4-S.H3-N B213244 2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate CAS No. 9051-57-4

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate

Cat. No.: B213244
CAS No.: 9051-57-4
M. Wt: 476.6 g/mol
InChI Key: JYUQOKPBOVCAMU-UHFFFAOYSA-N
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Description

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate is a research-grade chemical of significant interest in surfactant science and materials chemistry. This compound is an anionic surfactant intermediate, primarily derived from the sulfation of ethoxylated nonylphenol . Its structure features a hydrophobic p-nonylphenol group and a hydrophilic polyethoxy chain terminated with a hydrogen sulfate group, which is characteristic of alkylphenol ethoxylate sulfate surfactants. Researchers value this compound for its properties as a cleansing and emulsifying agent, with the specific activity and behavior of such surfactants being dependent on the pH of the formulation . The primary research applications for this compound include its use as a model compound in the study of surfactant kinetics, biodegradation, and environmental fate, particularly concerning the broader class of nonylphenol ethoxylates . It also serves as a key intermediate in the synthesis of other surfactant molecules and specialty chemicals. Furthermore, its mechanism of action involves reducing surface tension and forming micelles, which is fundamental in developing formulations for detergents, emulsifiers, and wetting agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and disposal practices are followed, in compliance with all applicable local and national regulations.

Properties

IUPAC Name

2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O8S/c1-2-3-4-5-6-7-8-9-22-10-12-23(13-11-22)30-20-18-28-16-14-27-15-17-29-19-21-31-32(24,25)26/h10-13H,2-9,14-21H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUQOKPBOVCAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865541
Record name 2-(2-{2-[2-(4-Nonylphenoxy)ethoxy]ethoxy}ethoxy)ethyl hydrogen sulfate
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Molecular Weight

476.6 g/mol
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Physical Description

Clear yellow liquid; [MSDSonline]
Record name Ammonium nonoxynol-4-sulfate
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CAS No.

104-34-7, 9051-57-4
Record name Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-, 1-(hydrogen sulfate)
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(nonylphenoxy)-, ammonium salt (1:1)
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Record name 2-(2-{2-[2-(4-Nonylphenoxy)ethoxy]ethoxy}ethoxy)ethyl hydrogen sulfate
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Record name Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(nonylphenoxy)-, ammonium salt (1:1)
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Record name AMMONIUM NONOXYNOL-4-SULFATE
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Preparation Methods

Base-Catalyzed Ethylene Oxide Addition

The synthesis begins with the ethoxylation of 4-nonylphenol to form the tetra-ethoxylated precursor. Industrial protocols typically employ alkaline catalysts (e.g., KOH or NaOH) at 120–160°C under pressurized ethylene oxide (EO) gas. The reaction proceeds via nucleophilic attack of the phenoxide ion on EO, forming a polyethylene glycol (PEG) chain:

4-Nonylphenol+4 EOKOH4-Nonylphenol tetraethoxylate (NPEO4)\text{4-Nonylphenol} + 4 \text{ EO} \xrightarrow{\text{KOH}} \text{4-Nonylphenol tetraethoxylate (NPEO4)}

Key parameters include:

  • Temperature : Excessively high temperatures (>160°C) promote EO homopolymerization, reducing yield.

  • Catalyst concentration : 0.1–0.5 wt% KOH achieves optimal ethoxylation rates while minimizing side reactions.

  • EO feeding rate : Gradual addition prevents thermal runaway, ensuring uniform ethoxylate distribution.

Sulfation of NPEO4

Sulfamic Acid Batch Sulfation

A common industrial method involves reacting NPEO4 with sulfamic acid (NH2SO3H) in a 1:1 molar ratio at 80–100°C for 2–4 hours. The terminal hydroxyl group of NPEO4 is selectively sulfated:

NPEO4-OH+NH2SO3HNPEO4-SO4NH4++H2O\text{NPEO4-OH} + \text{NH}2\text{SO}3\text{H} \rightarrow \text{NPEO4-SO}4^{−}\text{NH}4^+ + \text{H}_2\text{O}

Advantages :

  • Mild conditions minimize sulfonation of the aromatic ring (<1.5% byproduct).

  • High selectivity for terminal hydroxyl groups (85–90% conversion).

Limitations :

  • Batch processing limits scalability.

  • Ammonium sulfate salt (NPEO4-SO4NH4) requires neutralization to the free acid form.

Thin-Film Sulfation with SO3

Continuous sulfation using gaseous SO3 in a falling-film reactor offers higher throughput. NPEO4 is dispersed as a thin film, reacting with 3–5% SO3 in dry air at 40–60°C:

NPEO4-OH+SO3NPEO4-SO4H\text{NPEO4-OH} + \text{SO}3 \rightarrow \text{NPEO4-SO}4\text{H}

Optimization Factors :

  • SO3 concentration : >5% causes sulfonation of the nonylphenyl group.

  • Residence time : 10–30 seconds prevents over-sulfation.

  • Neutralization : Immediate quenching with NaOH yields the sodium salt (NPEO4-SO4Na), which is acidified to the free acid.

Urea-SO3 Complex Method

A patented method (US3392185A) utilizes urea as a complexing agent to moderate SO3 reactivity. NPEO4 is mixed with urea (1:1 molar ratio) at 15–25°C, followed by SO3 addition and subsequent treatment with H2SO4:

NPEO4-OH+SO3UreaNPEO4-SO4H+CO2\text{NPEO4-OH} + \text{SO}3 \xrightarrow{\text{Urea}} \text{NPEO4-SO}4\text{H} + \text{CO}_2 \uparrow

Key Benefits :

  • Suppresses aromatic sulfonation to <1.3%.

  • Exothermic control enables safer large-scale reactions.

Purification and Characterization

Solvent Extraction

Crude NPEO4-SO4H is purified via liquid-liquid extraction using ethyl acetate/water mixtures to remove unreacted NPEO4 and sulfonic acid byproducts.

Analytical Validation

  • FTIR : Peaks at 1250 cm⁻¹ (S=O) and 1050 cm⁻¹ (S-O-C) confirm sulfation.

  • 1H NMR : Disappearance of the terminal -OH proton (δ 1.5 ppm) and emergence of sulfate ester protons (δ 4.3 ppm).

  • Titrimetry : Acidic sulfate content quantified via potentiometric titration with NaOH.

Comparative Analysis of Sulfation Methods

ParameterSulfamic AcidSO3 Thin-FilmUrea-SO3
Conversion (%)85–9092–9591–94
Aromatic Sulfonation<1.5%<2%<1.3%
ScalabilityBatch-limitedContinuousBatch/Continuous
CostModerateLowHigh

Emerging Innovations

  • Enzymatic Sulfation : Pilot-scale studies using aryl sulfotransferases show 70% conversion under mild conditions, though enzyme cost remains prohibitive.

  • Microreactor Technology : Enhances heat/mass transfer in SO3 sulfation, achieving 98% conversion with 30% reduced SO3 usage .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can lead to the cleavage of the sulfate group.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require the presence of solvents to facilitate the process.

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and substituted ethoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Surfactant in Cleaning Products

The primary application of this compound is as a surfactant in cleaning agents. Its ability to lower surface tension makes it effective in removing dirt and grease from various surfaces. It is particularly useful in formulations for:

  • Household cleaners
  • Industrial degreasers
  • Textile detergents

Use in Textiles

In the textile industry, the compound serves as a wetting agent and emulsifier. It enhances the penetration of dyes and finishes into fabrics, improving color uptake and overall quality. The use of nonylphenol ethoxylates has been scrutinized due to their environmental impact, leading to regulatory measures in some regions .

Coatings and Paints

The compound is employed in the formulation of paints and coatings, acting as an emulsifier that aids in the dispersion of pigments and other additives. This application benefits from its stability and effectiveness at various temperatures, making it suitable for both indoor and outdoor products.

Agriculture

In agriculture, this compound may be used as a co-formulant in pesticide formulations. Its surfactant properties help improve the spreadability and adhesion of active ingredients on plant surfaces, enhancing efficacy .

Environmental Impact

While the compound has beneficial applications, its environmental impact cannot be overlooked. Nonylphenol ethoxylates are known endocrine disruptors, raising concerns about their persistence in aquatic environments. Regulatory bodies have classified them as substances of very high concern (SVHC) due to their potential reproductive toxicity .

Regulatory Status

The European Chemicals Agency (ECHA) has placed restrictions on the use of nonylphenol-related compounds in certain applications due to their harmful effects on human health and the environment . This has led to a gradual shift towards safer alternatives in various industries.

Case Study 1: Textile Industry Regulations

In Denmark, a comprehensive study was conducted on the use of nonylphenol ethoxylates in textiles. The findings indicated significant environmental releases during manufacturing processes, prompting stricter regulations on their use . The study highlighted the need for alternative surfactants that do not pose similar risks.

Case Study 2: Cleaning Product Formulations

A comparative analysis of cleaning products containing nonylphenol ethoxylates versus safer alternatives demonstrated that while performance metrics were similar, consumer preference shifted towards products labeled as environmentally friendly . This shift has influenced manufacturers to reformulate their products to comply with emerging regulations.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of different phases, such as oil and water, thereby stabilizing emulsions and enhancing the mixing of otherwise immiscible substances. The molecular targets include hydrophobic and hydrophilic regions of molecules, facilitating their interaction and solubilization.

Comparison with Similar Compounds

Table 1: Key Structural Variants

Compound Name CAS RN Functional Group Counterion Key Properties
2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate 28754-11-2 (sodium salt) Sulfate H+ (free acid), Na+ (sodium salt) High surfactant activity; moderate biodegradability
Nonylphenol triethoxy ether sulfate ammonium salt 63351-73-5 Sulfate NH4+ Improved solubility in hard water; lower aquatic toxicity vs. free acid
Nonylphenol ethoxy ether phosphate ammonium salt 68511-21-7 Phosphate NH4+ Higher thermal stability; used in industrial lubricants

Key Differences :

  • Sulfate vs. Phosphate : Phosphate esters exhibit higher stability under acidic conditions but are less biodegradable than sulfates .
  • Counterion Effects : Sodium salts (e.g., 28754-11-2) are preferred in cosmetics for compatibility with anionic formulations, while ammonium salts (e.g., 63351-73-5) enhance solubility in polar solvents .

Alkyl Chain and Ethoxylation Variants

Table 2: Alkyl Chain and Ethoxylation Modifications

Compound Name CAS RN Alkyl Group Ethoxy Units Applications
Sodium myristyl ether sulfate 25446-80-4 Myristyl (C14) 3 Personal care products (shampoos, foaming agents)
2-(Decyloxy)ethyl hydrogen sulfate N/A Decyl (C10) 1 Industrial cleaners; lower ecotoxicity vs. nonylphenol derivatives
NONOXYNOL-4 7311-27-5 Nonylphenol 4 Non-ionic surfactant; precursor for sulfated derivatives

Critical Observations :

  • Alkyl Chain Length : Shorter chains (e.g., decyl) improve biodegradability but reduce surfactant efficiency in hard water .
  • Ethoxylation Degree: Higher ethoxy units (e.g., NONOXYNOL-40 with 40 ethoxy groups) enhance hydrophilicity but increase persistence in aquatic systems .

Environmental and Performance Comparisons

Table 3: Environmental Impact and Performance Data

Compound Biodegradability (%) EC50 (Daphnia magna, mg/L) Regulatory Status
Target compound (sodium salt) 45–60 (28-day OECD test) 2.5 Restricted in EU; limited U.S. industrial use
Sodium myreth sulfate >75 12.8 Widely accepted in cosmetics; low bioaccumulation
Nonylphenol ethoxylate (NONOXYNOL-4) <40 0.8 Banned in EU cosmetics; high endocrine disruption

Research Findings :

  • Phosphate derivatives (e.g., 68511-21-7) show lower acute toxicity but similar long-term ecological risks due to metabolite generation .

Biological Activity

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate, also known as Perlankrol PA, is a complex organic compound notable for its surfactant properties and potential biological activities. This article reviews its biological activity, focusing on its effects on human health and the environment, particularly its endocrine-disrupting capabilities and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C23H40O8S
  • Molecular Weight : 440.63 g/mol
  • CAS Number : 30416-77-4

The compound features a long hydrophobic nonylphenol chain linked to multiple ethoxy groups, terminating in a hydrogen sulfate moiety. This structure contributes to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic substances.

Endocrine Disruption

Research indicates that compounds related to nonylphenol exhibit significant endocrine-disrupting properties. Nonylphenol and its derivatives can mimic estrogen, leading to adverse effects on reproductive health in various species. A comprehensive survey highlighted that nonylphenols are classified as toxic to reproduction and are persistent in the environment, raising concerns about their accumulation and impact on aquatic life .

Toxicological Studies

  • Aquatic Toxicity : Studies have shown that nonylphenol compounds can adversely affect aquatic organisms, leading to reproductive and developmental issues. For instance, monitoring data indicated that concentrations of nonylphenols in sediments often exceed the "predicted no-effect concentration," suggesting potential ecological risks .
  • Human Health Implications : Human biomonitoring studies have detected nonylphenol in various populations, raising concerns about exposure through contaminated water and food sources. The substance's ability to disrupt hormone signaling pathways poses risks for developmental and reproductive health .

The biological activity of this compound primarily involves:

  • Surfactant Action : The compound reduces surface tension between liquids, facilitating better mixing of hydrophobic and hydrophilic substances. This property is crucial in applications such as drug delivery systems where improved solubility is required.
  • Endocrine Modulation : By mimicking estrogen, it can bind to estrogen receptors, leading to altered gene expression associated with growth and reproduction .

Case Studies

  • Study on Activated Sludge : Research examining the adsorption of nonylphenol on activated sludge biomass revealed significant interactions that could influence biodegradation processes in wastewater treatment facilities .
  • Environmental Monitoring : A study conducted in Denmark monitored the levels of nonylphenols in aquatic sediments, finding concentrations that exceeded safety thresholds set by environmental regulations. This study emphasized the need for stringent monitoring of such compounds due to their potential ecological impact .

Data Summary Table

PropertyValue
Molecular FormulaC23H40O8S
Molecular Weight440.63 g/mol
CAS Number30416-77-4
Endocrine Disruption PotentialYes
Aquatic ToxicityHigh
Human Health RiskModerate

Q & A

Q. What statistical approaches are critical for interpreting multivariate data from ecotoxicological studies?

  • Multivariate Analysis : Principal Component Analysis (PCA) to disentangle confounding factors (e.g., pH, temperature) .
  • Bayesian Networks : Model probabilistic relationships between exposure concentrations and sublethal effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate
Reactant of Route 2
Reactant of Route 2
2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate

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